molecular formula C16H16Cl2O4S B2809218 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol CAS No. 478260-52-5

1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol

Cat. No. B2809218
M. Wt: 375.26
InChI Key: FKKRGZCBULYOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol is a chemical compound with the molecular formula C16H16Cl2O4S and a molecular weight of 375.26 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol are not provided in the search results . Further experimental data would be required to determine these properties.

Scientific Research Applications

Synthesis and Chemical Properties

1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol and related compounds have been explored in various synthetic and chemical property studies. For example, derivatives of chlorophenoxy propanol have been synthesized for potential applications in improving the properties of lubricating oils, demonstrating their utility as anticorrosion and antimicrobial additives (Mirzoeva et al., 2009). This highlights the compound's relevance in industrial applications beyond pharmaceutical contexts.

Catalysis and Organic Reactions

The compound's structural features, such as the sulfonyl group, make it a candidate for various catalytic and organic reactions. For instance, aromatic sulfonation studies with sulfur trioxide in nitromethane have provided insights into the mechanisms of sulfonylation reactions, which are critical for synthesizing aromatic sulfones (Bosscher & Cerfontain, 2010). These reactions are fundamental in organic synthesis, offering pathways to a variety of sulfonyl-containing compounds for further application in chemical research and development.

Enzymatic Resolution and Biotransformation

Research into the enzymatic resolution of related compounds, such as 2-phenoxy-1-propanols, using lipase-catalyzed enantioselective acylation has demonstrated the potential for producing enantiomerically pure substances (Miyazawa et al., 2001). This method's relevance lies in its application for synthesizing enantiomerically enriched pharmaceuticals and agrochemicals, showcasing the chemical's versatility in fine chemical synthesis.

Antiviral and Antimicrobial Activity

The synthesis of sulfonamide derivatives, including compounds structurally related to 1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol, has been explored for potential antiviral and antimicrobial activities (Chen et al., 2010). This research indicates the broader applicability of such compounds in developing new therapeutic agents, highlighting the compound's significance in medicinal chemistry.

Materials Science and Polymer Research

In the realm of materials science, studies on sulfonated block copolymers containing sulfonyl groups for fuel-cell applications (Bae et al., 2009) demonstrate the compound's potential utility in creating high-performance materials for energy technologies. These polymers' enhanced proton conductivity and thermal stability are crucial for developing more efficient and durable fuel cells.

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results . It’s important to handle all chemicals with appropriate safety measures, especially if the specific hazards of the compound are unknown.

properties

IUPAC Name

1-(2-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c17-13-7-5-12(6-8-13)10-23(20,21)11-14(19)9-22-16-4-2-1-3-15(16)18/h1-8,14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRGZCBULYOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol

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